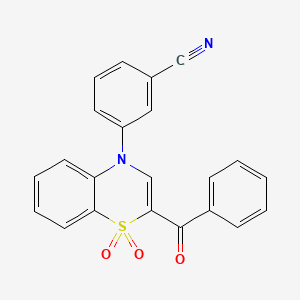

![molecular formula C15H12N2O4S B2950324 2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester CAS No. 339219-85-1](/img/structure/B2950324.png)

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

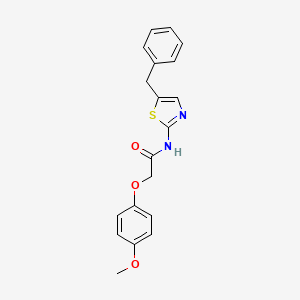

The compound “2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzothiazole group, which is a polycyclic aromatic compound that is a fusion of benzene and thiazole .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the benzothiazole group are both aromatic, which means they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic substitution, and the carboxylic acid ethyl ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass, such as furfural and 5-hydroxy-methylfurfural . The compound , being a furan derivative, could potentially be synthesized from biomass via FPCs. This could contribute to the shift from traditional resources like crude oil to biomass, replacing the workhorse of chemical reactants and petroleum refineries with biorefineries .

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

The compound has shown potential in inhibiting FIH-1, which can activate Hypoxia-Inducible Factor-α (HIF-α). This is significant as HIF-α is a major transcription factor that protects cells during exposure to hypoxic conditions .

Anti-Mycobacterial Activity

In silico docking studies have shown that furan-2-carbonyl derivatives have good activity against the proteins of Mycobacterium tuberculosis . This suggests potential applications in the development of anti-tuberculosis drugs.

Anti-Bacterial Activity

The same docking studies have also shown good activity against bacterial proteins . This indicates potential applications in the development of broad-spectrum antibiotics.

Anti-Cancer Activity

The compound has shown moderate activity against cancer proteins . This suggests potential applications in cancer research and the development of anti-cancer drugs.

Fungicidal Properties

Furfural, a furan derivative, is known to be an effective fungicide . Given the structural similarity, the compound may also have fungicidal properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-2-20-14(19)9-5-6-10-12(8-9)22-15(16-10)17-13(18)11-4-3-7-21-11/h3-8H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSKEGPVJGDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950242.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950243.png)

![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)

![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)

![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)